molecular formula C16H30O2 B086851 Cyclopentylmethyl decanoate CAS No. 120194-91-4

Cyclopentylmethyl decanoate

Katalognummer B086851
CAS-Nummer: 120194-91-4
Molekulargewicht: 254.41 g/mol
InChI-Schlüssel: ACRFCWGJALRWRL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyclopentylmethyl decanoate (CPMD) is a chemical compound that belongs to the class of ester compounds. It is a colorless and odorless liquid that is used in various scientific research applications. CPMD is synthesized using a specific method and has unique biochemical and physiological effects.

Wirkmechanismus

Cyclopentylmethyl decanoate has a unique mechanism of action, which involves its ability to interact with cell membranes and alter their properties. Cyclopentylmethyl decanoate can also interact with proteins and enzymes, affecting their function and activity. Cyclopentylmethyl decanoate has been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various diseases.
Biochemical and Physiological Effects
Cyclopentylmethyl decanoate has various biochemical and physiological effects, including its ability to reduce inflammation and oxidative stress. Cyclopentylmethyl decanoate has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Cyclopentylmethyl decanoate has also been shown to have anti-cancer properties, making it a potential therapeutic agent for cancer treatment.

Vorteile Und Einschränkungen Für Laborexperimente

Cyclopentylmethyl decanoate has several advantages for lab experiments, including its solubility in various organic solvents and its ability to act as a surfactant in emulsions. Cyclopentylmethyl decanoate is also relatively stable and can be stored for extended periods without significant degradation. However, Cyclopentylmethyl decanoate has some limitations, including its potential toxicity and its limited availability.

Zukünftige Richtungen

There are several future directions for research on Cyclopentylmethyl decanoate. One potential direction is to investigate its potential therapeutic effects in neurodegenerative diseases and cancer. Another direction is to explore its use as a surfactant in emulsions and as a lubricant in coatings. Further research is also needed to better understand the mechanism of action of Cyclopentylmethyl decanoate and its potential toxicity.
Conclusion
In conclusion, Cyclopentylmethyl decanoate is a chemical compound that has various scientific research applications. It is synthesized using a specific method and has unique biochemical and physiological effects. Cyclopentylmethyl decanoate has several advantages for lab experiments, but also has some limitations. There are several future directions for research on Cyclopentylmethyl decanoate, including its potential therapeutic effects and its use as a surfactant and lubricant.

Synthesemethoden

Cyclopentylmethyl decanoate is synthesized using a specific method, which involves the reaction of cyclopentylmethyl alcohol with decanoic acid in the presence of an acid catalyst. The reaction results in the formation of Cyclopentylmethyl decanoate and water. The purity of Cyclopentylmethyl decanoate can be improved by using a distillation process.

Wissenschaftliche Forschungsanwendungen

Cyclopentylmethyl decanoate has various scientific research applications, including its use as a solvent for organic compounds, a surfactant in emulsions, and a lubricant in coatings. Cyclopentylmethyl decanoate is also used in the synthesis of other chemical compounds, such as fragrances and flavors. In addition, Cyclopentylmethyl decanoate is used in the development of drugs and pharmaceuticals.

Eigenschaften

CAS-Nummer

120194-91-4

Molekularformel

C16H30O2

Molekulargewicht

254.41 g/mol

IUPAC-Name

cyclopentylmethyl decanoate

InChI

InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-13-16(17)18-14-15-11-9-10-12-15/h15H,2-14H2,1H3

InChI-Schlüssel

ACRFCWGJALRWRL-UHFFFAOYSA-N

SMILES

CCCCCCCCCC(=O)OCC1CCCC1

Kanonische SMILES

CCCCCCCCCC(=O)OCC1CCCC1

Andere CAS-Nummern

120194-91-4

Synonyme

DACPME
decanoic acid cyclopentyl methyl este

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.